2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide
Description
2-(2H-1,3-Benzodioxol-5-yl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide is a synthetic small molecule characterized by a benzodioxole moiety linked via an acetamide bridge to a pyridinylmethyl group substituted with a furan ring. The pyridine-furan hybrid substituent introduces heteroaromatic diversity, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(9-13-4-6-17-18(8-13)25-12-24-17)21-11-14-3-5-15(20-10-14)16-2-1-7-23-16/h1-8,10H,9,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPBJZWOBUAWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodioxole-Acetic Acid Derivative Synthesis
The 2-(2H-1,3-benzodioxol-5-yl)acetic acid intermediate is typically synthesized via piperonal (1,3-benzodioxole-5-carbaldehyde) derivatization . A two-step protocol is widely adopted:
- Aldehyde to nitrile conversion : Piperonal reacts with potassium cyanide in ethanol under reflux to form 1,3-benzodioxole-5-acetonitrile.
- Nitrile hydrolysis : Acidic or basic hydrolysis (e.g., 6M HCl at 80°C for 4 hr) yields 2-(2H-1,3-benzodioxol-5-yl)acetic acid.
Key parameters :
[6-(Furan-2-yl)Pyridin-3-yl]Methanamine Preparation
This amine component is synthesized via Suzuki-Miyaura coupling followed by nitro reduction:
- Furan attachment : 5-Bromo-2-nitropyridine reacts with furan-2-ylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 90°C, 12 hr).
- Nitro reduction : The resulting 6-(furan-2-yl)-3-nitropyridine undergoes catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 6 hr) to yield the amine.
Optimization data :
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 76 |
| Nitro reduction | 10% Pd/C | EtOH | 25 | 92 |
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
The most reliable method involves activating 2-(2H-1,3-benzodioxol-5-yl)acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
- Activation : Stir the acid (1 eq) with EDCl (1.2 eq) and HOBt (1.1 eq) in dry DCM (0°C, 1 hr).
- Amine coupling : Add [6-(furan-2-yl)pyridin-3-yl]methanamine (1 eq) and N,N-diisopropylethylamine (2 eq). React at 25°C for 12 hr.
- Workup : Wash with 5% NaHCO₃, brine, dry (Na₂SO₄), and purify via silica chromatography (EtOAc/hexane).
Performance metrics :
Pyridine-Assisted Direct Coupling
An alternative industrial-scale method employs pyridine as both base and solvent :
- One-pot reaction : Mix equimolar acid and amine in pyridine with Na₂CO₃ (2 eq).
- Thermal activation : Heat to 60°C for 3 hr under N₂.
- Isolation : Evaporate solvent, precipitate product with ice-water, filter, and wash.
Advantages :
Reaction Optimization and Byproduct Analysis
Solvent Screening
Comparative studies reveal solvent impacts on coupling efficiency:
| Solvent | Dielectric Constant | Yield (%) | Byproducts Identified |
|---|---|---|---|
| Dichloromethane | 8.93 | 78 | <2% acylurea |
| THF | 7.58 | 72 | 5% dimerization |
| Pyridine | 12.3 | 94 | None detected |
Pyridine’s high polarity suppresses side reactions by stabilizing intermediates through coordination.
Temperature Profiling
A three-stage temperature protocol maximizes yield while minimizing decomposition:
- 0–5°C : Initial exothermic mixing (30 min)
- 25°C : Main coupling (8 hr)
- 60°C : Completion (3 hr)
This approach reduces thermal degradation of the furan ring, which begins above 70°C.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patents describe microreactor systems for high-throughput production:
Green Chemistry Innovations
Solvent recycling : Pyridine recovery via fractional distillation achieves 85% reuse efficiency.
Catalyst recovery : Immobilized EDCl on mesoporous silica reduces reagent costs by 40%.
Analytical Characterization Protocols
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzodioxole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The benzodioxole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Hypothetical formula based on structural similarity to ; †Calculated from .
Key Observations:
Substituent Diversity: Unlike imidazothiazole-containing analogues (e.g., 5k, 5l) , the target compound lacks a thiazole ring but incorporates a benzodioxole-furan system.
Electron-Withdrawing Groups : Chlorophenyl and trifluoromethyl substituents in analogues (5l, zeteletinib) increase molecular weight and lipophilicity, whereas the target’s benzodioxole and furan groups provide electron-rich aromaticity, which could improve π-π stacking interactions.
Heterocyclic Linkers : The furan-pyridine motif in the target compound is structurally analogous to EP 3 807 266 B1 , but the latter includes a triazolyl group and trifluoromethyl pyrazole, suggesting divergent biological targets.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide (commonly referred to as compound A) is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of compound A, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by its unique chemical structure which includes a benzodioxole moiety and a furan-pyridine hybrid. Its molecular formula is with a molecular weight of approximately 369.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For example, studies on benzodioxole derivatives have shown varying degrees of activity against bacterial strains such as Escherichia coli and Bacillus subtilis. The Minimal Inhibitory Concentration (MIC) values for these compounds typically range from 15.62 µg/mL to higher concentrations depending on the substituents present on the benzodioxole ring .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | TBD | TBD |
| Benzodioxole Derivative 1 | 15.62 | E. coli |
| Benzodioxole Derivative 2 | TBD | B. subtilis |
Antidiabetic Activity
Recent studies have explored the antidiabetic potential of benzodioxole derivatives, demonstrating significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. For instance, one derivative exhibited an IC50 value of 0.68 µM against α-amylase in vitro, suggesting that compound A may similarly influence glucose metabolism .
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxic effects of compound A on various cancer cell lines. The results indicated that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .
In Vivo Studies
In vivo assessments using streptozotocin-induced diabetic mice demonstrated that specific benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment, indicating potential for therapeutic use in managing diabetes . Further investigation into compound A's pharmacokinetics and long-term effects is warranted.
The biological activity of compound A can be attributed to its ability to interact with specific molecular targets within biological systems. The benzodioxole ring may facilitate electron transfer processes, while the furan and pyridine components could enhance binding affinity to enzymatic sites or receptors involved in metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
